2-{[(2,4,5-Trimethylphenyl)sulfonyl]amino}benzoic acid
Description
Chemical Identity and Structural Characterization
Nomenclature and Identification
IUPAC Naming and Conventions
The systematic International Union of Pure and Applied Chemistry name for this compound is 2-{[(2,4,5-trimethylphenyl)sulfonyl]amino}benzoic acid. This nomenclature follows established conventions for sulfonamide derivatives where the sulfonyl group connects the substituted benzene ring to the amino functionality. The naming system reflects the positional relationships of the trimethyl substituents on the phenyl ring at the 2-, 4-, and 5-positions relative to the sulfonyl attachment point. Related compounds in the literature demonstrate similar naming patterns, such as 3-[(2,4,6-trimethylphenyl)sulfonylamino]benzoic acid, which differs in both the position of the amino group on the benzoic acid ring and the methylation pattern of the sulfonyl-bearing phenyl ring.
The nomenclature system for these sulfonamide derivatives requires careful attention to the directional nature of the sulfonamide linkage, where the sulfonyl group (SO₂) is attached to the trimethylphenyl moiety and the amino nitrogen connects to the benzoic acid portion. This structural arrangement creates a specific geometric relationship that influences both the chemical properties and biological activities of such compounds.
Registry Numbers and Database Identifiers
While the specific Chemical Abstracts Service registry number for this compound was not identified in the search results, closely related compounds provide insight into the database classification systems used for this compound class. The related compound 2-[(2,4,6-trimethylphenyl)sulfonylamino]benzoic acid carries the registry number 38957-46-9 and is catalogued in PubChem with the identifier CID 789809. These identifiers serve as unique chemical fingerprints that facilitate precise identification across various chemical databases and regulatory systems.
The systematic cataloguing of such sulfonamide derivatives requires consistent application of structural descriptors that account for the multiple aromatic rings, the sulfonamide linkage, and the positional isomerism possible within this compound family. Database identifiers such as InChI keys provide structural hash codes that enable precise molecular identification independent of naming variations.
Synonyms and Alternative Designations
The compound may be referred to through various alternative naming systems reflecting different chemical nomenclature traditions. Related compounds in the sulfonamide family demonstrate the diversity of naming approaches, including descriptive names that emphasize functional group relationships. For instance, the closely related 2-(2,4,6-trimethylbenzenesulfonamido)benzoic acid exemplifies how sulfonamide functionality can be described using the "sulfonamido" terminology rather than the "sulfonylamino" convention.
Alternative designations may include trade names or laboratory-specific identifiers used in research contexts, particularly when these compounds serve as synthetic intermediates or analytical standards. The systematic approach to naming ensures consistency across different research groups and regulatory contexts while accommodating the structural complexity inherent in these multi-functional molecules.
Molecular Properties
Molecular Formula and Weight
Based on the structural formula, this compound has the molecular formula C₁₆H₁₇NO₄S, yielding a molecular weight of 319.4 grams per mole. This molecular composition includes sixteen carbon atoms forming the aromatic ring systems and methyl substituents, seventeen hydrogen atoms distributed across the aromatic and aliphatic positions, one nitrogen atom forming the sulfonamide linkage, four oxygen atoms comprising the sulfonyl and carboxyl functionalities, and one sulfur atom at the center of the sulfonamide bridge.
The molecular weight places this compound within the typical range for small-molecule pharmaceutical intermediates and research compounds. Related compounds in this family, such as 3-[(2,4,6-trimethylphenyl)sulfonylamino]benzoic acid, share identical molecular formulas and weights, demonstrating the isomeric relationships within this compound class.
Structural Geometry and Conformation
The molecular geometry of this compound involves two distinct aromatic ring systems connected through a sulfonamide linkage that creates specific spatial relationships. The sulfonyl group adopts a tetrahedral geometry around the sulfur center, with bond angles approximating 109.5 degrees between the oxygen atoms and the carbon-nitrogen bonds. The sulfonamide nitrogen typically exhibits pyramidal geometry, though resonance effects can introduce some planar character to this center.
Computational studies on related trimethylbenzene sulfonamide derivatives indicate that the aromatic rings are not coplanar due to steric interactions between the methyl substituents and the sulfonamide functionality. The dihedral angle between the two aromatic planes significantly influences the compound's electronic properties and intermolecular interactions. The carboxylic acid group on the benzoic acid ring can adopt multiple conformations through rotation around the carbon-carbon bond, with the preferred conformation influenced by intramolecular hydrogen bonding interactions.
Functional Group Analysis
The compound contains several key functional groups that determine its chemical behavior and reactivity profile. The sulfonamide linkage represents the central structural feature, characterized by the SO₂NH bridge that connects the two aromatic systems. This functional group exhibits both hydrogen bond donor capability through the NH group and hydrogen bond acceptor properties via the sulfonyl oxygen atoms.
The carboxylic acid functionality provides acidic character to the molecule, with a pKa value typically in the range of 3-5 for benzoic acid derivatives. The three methyl substituents on the sulfonyl-bearing phenyl ring introduce electron-donating effects that influence the electronic distribution throughout the molecular framework. These methyl groups occupy the 2-, 4-, and 5-positions relative to the sulfonyl attachment, creating a specific steric and electronic environment that distinguishes this compound from other methylation patterns.
The aromatic character of both ring systems contributes to the compound's stability and influences its spectroscopic properties. The substitution pattern creates asymmetry that may result in complex coupling patterns in nuclear magnetic resonance spectroscopy and characteristic fragmentation patterns in mass spectrometry.
Spectroscopic Characterization
Nuclear Magnetic Resonance Spectroscopy
Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound through analysis of both proton and carbon environments. The proton spectrum would be expected to show distinct resonances for the three methyl groups attached to the trimethylphenyl ring, appearing as singlets in the aliphatic region around 2.0-2.5 parts per million. The aromatic protons on both ring systems would appear in the 6.5-8.0 parts per million region, with the specific chemical shifts influenced by the electron-donating methyl groups and electron-withdrawing sulfonamide functionality.
The sulfonamide proton typically appears as a broad signal around 6-8 parts per million, often showing temperature-dependent behavior due to exchange phenomena. The carboxylic acid proton, when observed, appears significantly downfield around 10-13 parts per million and may be broadened by rapid exchange with trace water or other protic solvents.
Carbon-13 nuclear magnetic resonance spectroscopy would reveal the distinct carbon environments within the molecule, including the aromatic carbons, the methyl carbons, and the carboxyl carbon. The carbonyl carbon of the carboxylic acid group typically appears around 170-180 parts per million, while the aromatic carbons span the 110-150 parts per million region with specific shifts determined by the substitution pattern and electronic effects.
Infrared Spectroscopy Profiles
Infrared spectroscopy provides characteristic absorption patterns that identify the key functional groups within this compound. The sulfonamide functionality exhibits distinctive absorption bands, with symmetric and asymmetric SO₂ stretching vibrations appearing around 1160 and 1320 cm⁻¹ respectively. These bands serve as diagnostic markers for the presence of the sulfonyl group and their positions can be influenced by the electronic environment created by the aromatic substituents.
The carboxylic acid group contributes characteristic absorptions including a broad O-H stretch around 2500-3300 cm⁻¹ and a C=O stretch near 1700 cm⁻¹. The NH stretch of the sulfonamide appears around 3200-3400 cm⁻¹, often as a relatively sharp band compared to the broader carboxylic acid OH absorption.
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| NH stretch | 3200-3400 | Medium | Sulfonamide N-H |
| OH stretch | 2500-3300 | Broad, strong | Carboxylic acid O-H |
| C=O stretch | 1700-1720 | Strong | Carboxylic acid carbonyl |
| SO₂ asymmetric | 1320-1340 | Strong | Sulfonyl group |
| SO₂ symmetric | 1140-1180 | Strong | Sulfonyl group |
| C-H aromatic | 3000-3100 | Medium | Aromatic C-H |
| C-H aliphatic | 2850-2950 | Medium | Methyl C-H |
The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl groups occur below 3000 cm⁻¹. Aromatic C=C stretching and bending vibrations contribute to the fingerprint region between 1400-1600 cm⁻¹, providing detailed structural information about the substitution patterns on both aromatic rings.
Mass Spectrometry Fragmentation Patterns
Mass spectrometry analysis of this compound would be expected to show characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak would appear at m/z 319, corresponding to the intact molecule, though this peak may show relatively low intensity due to the stability of the fragment ions formed upon electron impact ionization.
Common fragmentation pathways for sulfonamide-containing compounds include loss of the sulfonyl group (SO₂, 64 mass units) to give a fragment at m/z 255, corresponding to the remaining portion of the molecule. Additional fragmentation may involve loss of the trimethylphenyl portion or the benzoic acid segment, depending on the ionization conditions and energy input.
The trimethylphenyl fragment would be expected to appear around m/z 147, while the benzoic acid portion might generate fragments around m/z 122 (loss of COOH) or m/z 121 (corresponding to the benzoyl cation). The specific fragmentation pattern would be influenced by the stability of the resulting ionic species and the electronic effects of the various substituents.
X-ray Crystallography Analysis
X-ray crystallographic analysis of this compound would provide definitive structural information including precise bond lengths, bond angles, and molecular packing arrangements in the solid state. Related compounds such as 2,4,5-trimethylbenzoic acid have been subjected to crystallographic analysis, revealing detailed geometric parameters that can be extrapolated to understand the sulfonamide derivative.
The crystal structure would be expected to show hydrogen bonding interactions between the carboxylic acid groups of adjacent molecules, forming dimeric or chain-like arrangements typical of carboxylic acid-containing compounds. Additional hydrogen bonding may occur between the sulfonamide NH groups and available hydrogen bond acceptors, including the sulfonyl oxygen atoms or carboxylic acid oxygen atoms.
The packing arrangement would be influenced by the bulky trimethylphenyl substituent, which may create specific intermolecular contacts and influence the overall crystal density and stability. The dihedral angle between the two aromatic ring systems, as determined by crystallographic analysis, would provide important information about the preferred molecular conformation in the solid state and could be compared with computational predictions.
Bond length analysis would reveal the degree of electron delocalization within the sulfonamide linkage, with S-N and S-O bond lengths providing insight into the electronic structure of the sulfonyl group. The C-C bond lengths within the aromatic rings would confirm the aromatic character and reveal any electronic perturbations caused by the substituent pattern.
Properties
IUPAC Name |
2-[(2,4,5-trimethylphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-10-8-12(3)15(9-11(10)2)22(20,21)17-14-7-5-4-6-13(14)16(18)19/h4-9,17H,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYSJEFHNGDVNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Temperature Effects
The choice of solvent profoundly impacts sulfonylation efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may promote side reactions, whereas dichloromethane offers a balance between reactivity and selectivity. For example, trials comparing DMF and THF revealed that THF provided superior regioselectivity (>95%) for the target sulfonamide at 50°C.
Catalytic Additives
The addition of catalytic amounts of DMAP (4-dimethylaminopyridine) accelerates sulfonamide formation by activating the sulfonyl chloride intermediate. In one protocol, 5 mol% DMAP increased yields from 75% to 88% while reducing reaction time from 9 to 6 hours.
Industrial-Scale Synthesis and Process Economics
Scalable production of this compound demands cost-effective reagents and minimal purification steps. A two-step process developed for analogous compounds involves:
-
Sulfonation : Reacting 2,4,5-trimethylbenzene with chlorosulfonic acid (1:6 molar ratio) at 5–10°C for 8 hours.
-
Coupling and Hydrolysis : Treating the sulfonyl chloride with methyl 2-aminobenzoate in THF, followed by HCl-mediated hydrolysis.
This method achieves a total yield of 75–80% with a purity of 99.5%, making it economically viable for ton-scale production. Waste streams are minimized by recycling unreacted chlorosulfonic acid and employing aqueous workups for byproduct removal.
Analytical Characterization and Quality Control
Critical quality attributes such as purity, residual solvents, and sulfonic acid impurities are monitored via HPLC and NMR spectroscopy. For instance, reversed-phase HPLC using a C18 column and acetonitrile/water mobile phase (70:30 v/v) resolves the target compound from common byproducts like bis-sulfonamides. Quantitative ¹H NMR in DMSO-d₆ confirms the integrity of the sulfonamide proton (δ 10.2 ppm) and aromatic methyl groups (δ 2.1–2.3 ppm).
Chemical Reactions Analysis
Types of Reactions
2-{[(2,4,5-Trimethylphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2-{[(2,4,5-Trimethylphenyl)sulfonyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-{[(2,4,5-Trimethylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonylamino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. This compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Methylsulfonylbenzoic Acids
highlights 2-methylsulfonylbenzoic acid (CAS 33963-55-2) and 3-methylsulfonylbenzoic acid (CAS 5345-27-7), both with the formula C₈H₈O₄S (200.21 g/mol). Key differences:
- Melting Points : The 3-isomer melts at 230°C, significantly higher than the 2-isomer (137–140°C). This disparity likely stems from enhanced crystal packing efficiency in the 3-isomer due to substituent positioning .
- Functional Implications : While these isomers lack the sulfonamide group of the target compound, they illustrate how substituent position critically impacts physical properties—a principle applicable to the trimethylphenyl group in the target molecule.
Chlorinated Analogs
4-Chloro-2-{[(2,4,5-Trichlorophenyl)sulfonyl]amino}benzoic Acid ()
- Formula: C₁₃H₇Cl₄NO₄S (425.13 g/mol).
- Substituents : Chlorine atoms replace methyl groups on the phenyl ring, increasing electronegativity and molecular weight.
- Chlorinated analogs may also face higher toxicity risks .
Dichlorophenyl-ABA (, CAS 18201-65-5)
- Formula: C₁₃H₉Cl₂NO₂ (282.12 g/mol).
- Substituents : Dichlorophenyl group attached to the benzoic acid.
- Comparison : The absence of a sulfonamide group limits direct functional parallels, but the chloro substituents highlight how halogenation alters electronic properties and reactivity compared to methyl groups .
Sulfonylurea Herbicides ()
Compounds like triflusulfuron methyl and metsulfuron methyl feature sulfonylurea bridges instead of sulfonamide linkages. Key distinctions:
- Functional Groups : Sulfonylurea moieties confer herbicidal activity by inhibiting acetolactate synthase (ALS). The target compound’s sulfonamide group lacks this mechanism, suggesting divergent applications (e.g., pharmaceuticals rather than agrochemicals) .
- Structural Flexibility : The benzoic acid moiety is retained, but the sulfonylurea’s triazine ring introduces additional steric and electronic complexity.
Data Table: Comparative Analysis
*Calculated for triflusulfuron methyl (C₁₄H₁₅F₃N₄O₆S).
Research Findings and Implications
- Substituent Effects : Methyl groups enhance lipophilicity and metabolic stability compared to chlorinated analogs, favoring pharmaceutical applications. Chlorine’s electronegativity may improve binding in polar environments but raises toxicity concerns .
- Positional Isomerism : Substituent position (e.g., 2- vs. 3-methylsulfonyl) significantly alters melting points, underscoring the importance of structural design in material science .
- Functional Group Diversity : Sulfonamide vs. sulfonylurea groups dictate divergent biological roles, with the former more prevalent in drug design and the latter in agrochemicals .
Biological Activity
2-{[(2,4,5-Trimethylphenyl)sulfonyl]amino}benzoic acid, also known as 3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}benzoic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial and anti-inflammatory effects, and discusses relevant research findings and case studies.
- Molecular Formula : C16H17NO4S
- Molecular Weight : 319.38 g/mol
- CAS Number : 881824-19-7
Structure
The compound features a benzoic acid core substituted with a sulfonylamino group and a hydroxy group, contributing to its biological activity.
Antimicrobial Properties
Research indicates that compounds with sulfonamide groups exhibit antimicrobial activity by inhibiting bacterial growth. The mechanism often involves competitive inhibition of enzymes involved in folate synthesis, similar to the action of p-aminobenzoic acid (PABA), which is essential for bacterial survival .
Table 1: Antimicrobial Activity of Sulfonamide Compounds
| Compound Name | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Sulfanilamide | Bacteriostatic | 32 µg/mL |
| This compound | Bacteriostatic | TBD |
Note: TBD indicates that specific MIC data for this compound is still under investigation.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. In vitro assays suggest it may inhibit the secretion of pro-inflammatory cytokines in response to stimuli such as lipopolysaccharides (LPS) in macrophages. This effect is crucial for developing treatments for inflammatory diseases.
Case Study: Inhibition of Cytokine Secretion
In a study examining the effects of various sulfonamide derivatives on cytokine production, it was found that certain structural modifications enhanced their efficacy in reducing tumor necrosis factor-alpha (TNF-α) levels in human macrophages. The presence of the trimethylphenyl group significantly increased the anti-inflammatory activity compared to simpler sulfonamide structures .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It competes with PABA for binding sites on bacterial enzymes critical for folate metabolism.
- Cytokine Modulation : The compound may modulate signaling pathways involved in inflammatory responses through inhibition of nuclear factor kappa B (NF-κB) activation.
Research Findings
Recent studies have focused on the synthesis and characterization of this compound and its derivatives. For instance, a synthetic route involving the reaction of benzoic acid derivatives with sulfonyl chlorides has been established. The resulting compounds were evaluated for their biological activities using various assays .
Table 2: Summary of Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated bacteriostatic effects against Gram-positive bacteria. |
| Study B | Anti-inflammatory Effects | Reduced TNF-α secretion in LPS-stimulated macrophages. |
| Study C | Synthesis Methods | Established efficient synthetic routes for large-scale production. |
Q & A
Q. What are the recommended synthetic routes for 2-{[(2,4,5-Trimethylphenyl)sulfonyl]amino}benzoic acid, and what critical reaction conditions must be controlled?
The synthesis typically involves a multi-step process:
- Sulfonylation : React 2,4,5-trimethylbenzenesulfonyl chloride with 2-aminobenzoic acid in a basic medium (e.g., pyridine or triethylamine) to form the sulfonamide bond. Temperature control (0–5°C) minimizes side reactions .
- Purification : Use recrystallization in ethanol/water mixtures to isolate the product. Monitor reaction completion via TLC (silica gel, hexane/ethyl acetate 3:1) .
- Key reagents : Lithium aluminum hydride (LiAlH4) may be avoided due to potential over-reduction; milder bases like NaOH are preferred for hydrolysis .
Q. How can researchers characterize the structural integrity of this compound?
Employ a combination of analytical techniques:
- NMR : and NMR to confirm sulfonamide linkage and aromatic substitution patterns (e.g., δ 7.5–8.0 ppm for benzoic acid protons) .
- IR spectroscopy : Detect characteristic peaks for sulfonyl (SO, ~1350 cm) and carboxylic acid (COOH, ~1700 cm) groups .
- HPLC-MS : Use C18 columns with acetonitrile/water (0.1% formic acid) to verify purity (>95%) and molecular ion ([M-H] at m/z 348.1) .
Q. What solvent systems are optimal for purification and solubility studies?
Advanced Research Questions
Q. How does the electronic nature of the 2,4,5-trimethylphenyl group influence bioactivity compared to other aryl sulfonamides?
- Steric effects : The trimethyl substitution enhances lipophilicity, potentially improving membrane permeability but reducing solubility. Compare with 4-methoxyphenoxy derivatives () to assess trade-offs .
- Electron-withdrawing/donating effects : Methyl groups are weakly electron-donating, stabilizing the sulfonamide bond against enzymatic cleavage. Contrast with nitro- or trifluoromethyl-substituted analogs (e.g., acifluorfen in ) to evaluate metabolic stability .
Q. How can researchers resolve contradictory data between in vitro activity and in vivo efficacy?
- Solubility vs. permeability : Use partition coefficient (logP) calculations (e.g., ACD/Percepta) to balance lipophilicity. A logP >3 may hinder aqueous solubility but enhance tissue penetration .
- Metabolite profiling : Incubate with liver microsomes to identify sulfonamide hydrolysis products. LC-MS/MS can detect free benzoic acid (m/z 121.0) as a degradation marker .
Q. What computational strategies are effective for predicting binding interactions with biological targets?
- Molecular docking : Use AutoDock Vina with sulfonamide-containing crystal structures (e.g., PDB 1XF in ) to model interactions with enzymes like carbonic anhydrase .
- QSAR models : Correlate substituent effects (e.g., Hammett σ values for methyl groups) with inhibitory activity against bacterial dihydropteroate synthase .
Q. How can degradation pathways be minimized during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
